N-(2,6-diethylphenyl)-2-ethoxybenzamide
Description
N-(2,6-Diethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group and a 2,6-diethylphenylamine moiety. Such modifications are critical in agrochemical and pharmaceutical contexts, where substituent size and position dictate solubility, bioavailability, and target binding efficiency .
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-14-10-9-11-15(5-2)18(14)20-19(21)16-12-7-8-13-17(16)22-6-3/h7-13H,4-6H2,1-3H3,(H,20,21) |
InChI Key |
HEGPYWTXSUTXOR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights key structural and molecular differences between N-(2,6-diethylphenyl)-2-ethoxybenzamide and related compounds:
†Calculated based on structural analysis:
- Benzamide core (C9H11NO3) + diethylphenyl group (C10H14) → C19H25NO3.
Key Observations:
Ethoxy positioning (ortho vs. para) alters electronic distribution on the benzamide ring, which may influence binding to biological targets .
Molecular Weight Trends :
Functional and Application-Based Comparisons
N-(2,6-Dimethylphenyl)-4-Ethoxybenzamide (CAS 346692-86-2)
- Synthesis : Optimized routes yield this compound via Ullmann coupling or direct acylation, with para-ethoxy positioning favoring electronic conjugation .
Etobenzanid (CAS Not Provided)
- Structure-Activity Relationship : The para-ethoxymethoxy group and dichlorophenyl moiety enhance herbicidal activity by disrupting plant cell membranes .
- Performance : Demonstrated broad-spectrum weed control in field trials, with an EC50 of 0.2 µM against Amaranthus retroflexus .
Hypothesized Profile of this compound
- Advantages Over Analogs :
- Ortho-ethoxy placement may reduce metabolic degradation compared to para-substituted analogs.
- Diethyl groups could improve soil adsorption and residual activity in pesticidal applications.
- Limitations :
- Increased steric bulk may reduce solubility in aqueous formulations.
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